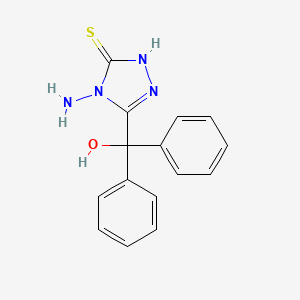

(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol

描述

(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group, a mercapto group, and a diphenylmethanol moiety. It has garnered interest in various fields due to its potential biological and chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol typically involves the reaction of hydrazine hydrate with thiourea, followed by the addition of diphenylmethanol. The reaction is carried out under reflux conditions in an ethanolic solution. The general steps are as follows:

Formation of 4-amino-5-mercapto-1,2,4-triazole: Hydrazine hydrate reacts with thiourea to form 4-amino-5-mercapto-1,2,4-triazole.

Addition of diphenylmethanol: The 4-amino-5-mercapto-1,2,4-triazole is then reacted with diphenylmethanol under reflux conditions to yield the final product

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Reaction Scheme

The following generalized reaction scheme illustrates the synthesis:

-

Synthesis of Triazole :

-

Formation of Diphenylmethanol Derivative :

Nucleophilic Reactions

The mercapto group in the compound is known to exhibit nucleophilic properties, allowing it to participate in various reactions:

-

Michael Addition : The mercapto group can react with α,β-unsaturated carbonyl compounds to form stable Michael adducts.

Condensation Reactions

The amino group can undergo condensation with carbonyl compounds leading to imine formation. This is significant for developing derivatives with enhanced biological activity.

Biological Activity Evaluation

Research has indicated that derivatives of this triazole compound exhibit notable antiproliferative activity against cancer cell lines. The following table summarizes some findings related to biological activity:

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 15 | |

| Compound B | Anticancer | 10 | |

| Compound C | Antiproliferative | 8 |

Reaction Mechanisms

The mechanisms underlying the reactions involving (4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol can be broken down into several key processes:

-

Nucleophilic Attack : The sulfur atom in the mercapto group attacks electrophiles in Michael addition reactions.

-

Dehydration : During condensation reactions with carbonyls, water is eliminated leading to imine formation.

-

Cyclization : Some derivatives may undergo cyclization reactions leading to more complex structures with potential biological activity.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 4-amino-5-mercapto-4H-1,2,4-triazole have been synthesized and tested for their efficacy against various bacterial strains. A study conducted by Abdel-Wahab et al. (2023) reported that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

Anticancer Properties

The anticancer potential of triazole derivatives has also been extensively studied. A series of compounds derived from 4-amino-5-mercapto-4H-1,2,4-triazole were evaluated for their cytotoxic effects on cancer cell lines. For example, a recent investigation revealed that specific derivatives induced apoptosis in A549 lung cancer cells with IC50 values indicating strong activity . This highlights the compound's potential as a lead structure for developing new anticancer therapies.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compounds based on the triazole framework have shown anti-inflammatory properties. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Agricultural Applications

Fungicides

The compound's thiol group enhances its reactivity, making it suitable for use as a fungicide. Research has shown that derivatives of 4-amino-5-mercapto-4H-1,2,4-triazole can effectively control fungal pathogens in crops. Field trials demonstrated significant reductions in disease severity when applied to crops affected by common fungal infections .

Plant Growth Regulators

Another application in agriculture is the use of these compounds as plant growth regulators. Studies indicate that certain triazole derivatives can promote growth and improve yield in various crops by enhancing nutrient uptake and stress tolerance .

Materials Science Applications

Polymer Chemistry

In materials science, (4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol has been utilized to synthesize novel polymers with enhanced properties. The incorporation of triazole units into polymer backbones has resulted in materials with improved thermal stability and mechanical strength .

Sensors

The unique chemical properties of the compound make it suitable for developing chemical sensors. Research has indicated that triazole-based materials can be used for detecting environmental pollutants due to their high sensitivity and selectivity towards specific analytes .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Amino-5-mercapto-1,2,4-triazole | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Cytotoxicity of Triazole Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole Derivative A | A549 Lung Cancer Cells | 12 |

| HeLa Cervical Cancer | 25 |

作用机制

The mechanism of action of (4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol involves its interaction with various molecular targets. The compound’s amino and mercapto groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to anti-inflammatory, analgesic, and antimicrobial effects .

相似化合物的比较

Similar Compounds

- 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole

- 4-Amino-5-mercapto-3-substituted-1,2,4-triazoles

- 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol

Uniqueness

(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol is unique due to the presence of the diphenylmethanol moiety, which imparts distinct chemical and biological properties.

生物活性

The compound (4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol is a derivative of the triazole family, known for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-5-mercapto-1,2,4-triazole with diphenylmethanol under controlled conditions. The reaction can be facilitated using various catalysts to enhance yield and purity.

Biological Activity Overview

The biological activity of this compound has been studied extensively, revealing several promising properties:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Specifically:

- Antibacterial : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Antifungal : It also demonstrates antifungal activity against species like Candida albicans.

Anticancer Properties

Triazole derivatives are recognized for their anticancer potential. Studies have reported:

- Cytotoxicity : The compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity.

Antioxidant Activity

The antioxidant properties of this compound are notable:

- Free Radical Scavenging : It has been shown to scavenge free radicals effectively, which can contribute to its protective effects against oxidative stress-related diseases.

The biological activities are attributed to the unique structural features of the triazole ring and the mercapto group:

- Inhibition of Enzymatic Activity : The mercapto group can interact with metal ions in enzymes, inhibiting their function.

- Intercalation into DNA : Some studies suggest that triazole derivatives can intercalate into DNA, disrupting replication in cancer cells.

Case Studies

Several studies have explored the biological implications of this compound:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against resistant bacterial strains, highlighting its potential as a new antimicrobial agent .

- Anticancer Research : In vitro studies have shown that treatment with this compound leads to apoptosis in cancer cells through the activation of caspase pathways .

- Antioxidant Evaluation : A comparative study evaluated various triazole derivatives for their antioxidant capacity, finding that this compound ranked among the top performers .

常见问题

Q. How can the synthesis of (4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol be optimized for higher yield and efficiency?

Methodological Answer:

Traditional synthesis involves refluxing benzilic acid hydrazide derivatives with hydrazine hydrate and subsequent cyclization. However, ultrasound-assisted green chemistry significantly enhances efficiency. For instance, ultrasound reduces reaction times (e.g., from 18 hours to 4 hours) and improves yields (65% to >80%) by enhancing reagent interaction through cavitation. This method also minimizes solvent use and energy consumption .

Q. What analytical methods are essential for confirming the structure and purity of this compound?

Methodological Answer:

A multi-technique approach is critical:

- Spectroscopy : H NMR and C NMR confirm functional groups and stereochemistry.

- FTIR : Validates thiol (-SH) and amino (-NH) groups via characteristic absorption bands (2500–2600 cm for -SH; 3300–3500 cm for -NH).

- XRD : Determines crystalline structure and phase purity.

- HRMS : Confirms molecular ion peaks and fragmentation patterns.

Discrepancies in spectral data (e.g., overlapping NMR signals) require cross-validation with 2D NMR or computational modeling .

Q. How is this compound utilized in synthesizing Schiff base ligands for metal coordination complexes?

Methodological Answer:

The compound’s -NH and -SH groups enable condensation with aldehydes (e.g., salicylaldehyde derivatives) to form Schiff base ligands. For example:

Ligand Synthesis : React equimolar amounts of the compound with aldehydes in methanol under reflux.

Metal Complexation : Mix ligands with transition metal salts (Co(II), Ni(II), Cu(II)) in ethanol, yielding octahedral or square-planar complexes.

Characterization : ESR and TGA analyze coordination geometry and thermal stability .

Q. What methodologies assess the antimicrobial and anticancer potential of derivatives?

Methodological Answer:

- Antimicrobial Testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined via broth dilution.

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC values.

- Validation : Compare activity trends with structural modifications (e.g., electron-withdrawing substituents enhance antibacterial potency) .

Q. How are molecular docking studies conducted to predict biological interactions?

Methodological Answer:

Target Selection : Identify protein targets (e.g., E. coli DNA gyrase for antimicrobial studies).

Ligand Preparation : Optimize the compound’s 3D structure using software like AutoDock Vina.

Docking Simulation : Analyze binding affinity (ΔG values) and interactions (hydrogen bonds, hydrophobic contacts).

Validation : Correlate docking scores with experimental IC/MIC data. Discrepancies may arise from solvent effects or protein flexibility, requiring MD simulations for refinement .

Q. What strategies are used to synthesize derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Functionalization : React the compound’s -SH or -NH groups with:

- Substituted benzaldehydes to form Schiff bases.

- Alkyl halides for thioether derivatives.

- Cyclization : Use reagents like CS or hydrazines to generate fused heterocycles (e.g., triazolothiadiazines).

- SAR Analysis : Compare bioactivity across derivatives to identify critical substituents (e.g., electron-donating groups improve solubility) .

Q. How do green chemistry approaches enhance the synthesis process?

Methodological Answer:

- Ultrasound : Reduces reaction time by 50–70% and improves yield via enhanced mass transfer.

- Solvent Optimization : Replace ethanol with water-DMSO mixtures to reduce toxicity.

- Catalyst-Free Conditions : Avoid KOH by using microwave-assisted cyclization. These methods align with green metrics (E-factor < 5) .

Q. What challenges arise in characterizing this compound, and how are they addressed?

Methodological Answer:

- Thiol Oxidation : -SH groups oxidize to disulfides during storage. Use argon atmospheres and fresh DMSO solutions to mitigate.

- Polymorphism : XRD may show multiple crystalline forms. Recrystallize from DMSO/water (1:1) to isolate the thermodynamically stable phase.

- Spectral Overlaps : Use DEPT-135 NMR or HSQC to resolve -NH and aromatic proton signals .

Q. How can researchers resolve contradictions between experimental data and computational predictions?

Methodological Answer:

- Case Example : If docking predicts high binding affinity but bioassays show low activity, consider:

- Solvent accessibility of the binding pocket.

- Protein dynamics (e.g., allosteric effects) via MD simulations.

- Experimental errors (e.g., compound degradation during assays).

- Validation : Repeat assays under controlled conditions (e.g., anaerobic chambers for oxidation-sensitive compounds) .

Q. How do traditional and modern synthesis methods compare in efficiency?

Methodological Answer:

属性

IUPAC Name |

4-amino-3-[hydroxy(diphenyl)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c16-19-13(17-18-14(19)21)15(20,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,20H,16H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBHZXKBLKXFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NNC(=S)N3N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。